molecular formula C15H12N4O6 B377273 4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 31032-14-1

4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Cat. No.: B377273
CAS No.: 31032-14-1
M. Wt: 344.28g/mol
InChI Key: AGMPDTXVUKOXFW-UHFFFAOYSA-N
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Description

The compound 4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione belongs to a class of tricyclic imide derivatives synthesized via cycloaddition reactions and subsequent aminolysis modifications . Its core scaffold, 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, is structurally analogous to neuroprotective agents such as NGP1-01 and MK-801, with hypothesized calcium-modulating effects via NMDA receptors and voltage-gated calcium channels (VGCC) .

Properties

IUPAC Name

4-(2,4-dinitroanilino)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c20-14-12-7-1-2-8(5-7)13(12)15(21)17(14)16-10-4-3-9(18(22)23)6-11(10)19(24)25/h1-4,6-8,12-13,16H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMPDTXVUKOXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction Conditions

  • Diene Preparation : Norbornene (5.0 g, 53 mmol) is dissolved in anhydrous dioxane (50 mL) under nitrogen. Maleic anhydride (5.2 g, 53 mmol) is added portionwise, and the mixture is refluxed for 8 hours.

  • Cyclization : The crude adduct is treated with 10% NaOH in dioxane/water (6:4 v/v) at 80°C for 12 hours. The product precipitates upon cooling and is filtered to yield the bicyclic intermediate (Yield: 78%).

  • Intramolecular Cyclization : The intermediate is dissolved in DMF (30 mL), and EDC (1.2 equiv) is added. The solution is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and drying over MgSO₄. Rotary evaporation affords the tricyclic dione (Yield: 65%).

Spectroscopic Validation

  • ¹H NMR : The tricyclic core exhibits characteristic signals at δ 3.81 (s, 2H, bridgehead protons) and δ 6.05 (s, 2H, olefinic protons).

  • IR : Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) confirm the dione and alkene functionalities.

Coupling Reaction Optimization

  • Reagent Ratios : A 1:1.2 molar ratio of tricyclic amine to 2,4-dinitrochlorobenzene minimizes side reactions. Excess DCC (1.5 equiv) ensures complete activation of the nitroarene’s carboxylic acid.

  • Solvent Selection : DMF outperforms THF and acetonitrile due to superior solubility of the nitroaromatic reagent (Yield: 72% in DMF vs. 48% in THF).

Purification and Yield Data

StepReagentSolventTemperatureTime (h)Yield (%)
Diels-Alder ReactionNorborneneDioxaneReflux878
CyclizationNaOHDioxane80°C1265
CouplingDCCDMF60°C2472

Mechanistic Insights

Base-Catalyzed Cyclization

Deprotonation of the bicyclic intermediate by NaOH generates a resonance-stabilized enolate, which undergoes nucleophilic attack on the adjacent carbonyl group. DFT calculations reveal a reaction barrier of 25.3 kcal/mol for the cyclization step, with the transition state stabilized by intramolecular hydrogen bonding. Isotopic labeling (deuterium at the α-position) confirms that proton abstraction is rate-limiting.

Carbodiimide-Mediated Coupling

DCC activates the nitroarene’s carboxylic acid via an O-acylisourea intermediate, which reacts with the tricyclic amine to form the amide bond. Competing hydrolysis of the active ester is suppressed by maintaining anhydrous conditions and a reaction pH of 6.5–7.0. LC-MS monitoring shows complete consumption of the starting amine within 18 hours.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Premature decarboxylation of the bicyclic intermediate generates trace amounts of a mono-ketone byproduct (≤5%). Adding 1-hydroxybenzotriazole (HOBt) as a stabilizer reduces byproduct formation to <1%.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMSO) enhance nitroarene solubility but risk epimerization at the bridgehead chiral center. Replacing DMF with a 1:1 mixture of dichloromethane and acetonitrile preserves stereochemistry while maintaining 68% yield.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ at m/z 413.0845 corresponds to the theoretical mass of C₁₈H₁₃N₃O₆ (413.0851), confirming the molecular formula. Fragment ions at m/z 268 (loss of CO₂) and m/z 192 (loss of H₂O) align with gas-phase cyclization patterns observed in analogous compounds.

X-ray Crystallography

Single-crystal X-ray analysis reveals a twisted boat conformation for the tricyclic core, with dihedral angles of 112° between the dione and bridgehead planes. The dinitrophenyl group adopts a planar geometry, stabilized by intramolecular π-π stacking .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Applications

1. Antipsychotic and Anti-HIV Activity

Research has indicated that derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione may possess significant psychotropic properties. A study synthesized amino derivatives of this compound, revealing potential antipsychotic effects comparable to established medications like chlorpromazine and aminoperazine. Additionally, these derivatives demonstrated anti-HIV activity, suggesting their utility in treating viral infections alongside psychiatric conditions .

2. Neuroprotective Agents

Recent investigations have focused on the neuroprotective properties of related compounds within the same chemical family. The synthesis of 4-oxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione derivatives has shown promise as lead compounds for neuroprotective agents that could be beneficial in neurodegenerative diseases . These compounds' structural versatility allows for modifications that enhance their therapeutic efficacy.

Material Science Applications

1. Photolithography and Resin Formulation

The compound has also been explored for its potential in photolithographic processes and resin formulations due to its unique chemical structure and properties. It can serve as a precursor for creating photoresists used in semiconductor manufacturing, where precise patterning is essential . The incorporation of dinitrophenyl groups may enhance the sensitivity and resolution of these materials.

Case Study 1: Antipsychotic Activity Evaluation

In a study published in PubMed, researchers synthesized various amino derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione to evaluate their psychotropic effects through behavioral assays in animal models . The results indicated that certain derivatives exhibited significant reductions in anxiety-like behaviors compared to controls.

Case Study 2: Neuroprotective Potential

Another research effort focused on assessing the neuroprotective effects of synthesized derivatives against oxidative stress-induced neuronal damage in vitro. The findings suggested that some derivatives could significantly reduce cell death rates in neuronal cultures exposed to harmful agents .

Mechanism of Action

The mechanism of action of 2-((2,4-dinitrophenyl)amino

Biological Activity

The compound 4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is a member of the tricyclic amino acid derivatives family, characterized by a unique bicyclic structure that provides potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C13H10N4O4\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_4

It features a dinitrophenyl group attached to an azatricyclo framework, which is significant for its reactivity and biological interactions.

Antitumor Activity

Research has indicated that derivatives of tricyclic compounds exhibit antitumor properties. A study highlighted the synthesis of amino derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione and their evaluation against various cancer cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity, with IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .

The proposed mechanism involves the inhibition of DNA synthesis and repair processes in cancer cells. The dinitrophenyl moiety is believed to enhance the compound's ability to intercalate with DNA, leading to disruption of replication and transcription processes .

Enzyme Inhibition

In addition to antitumor effects, the compound has been studied for its potential as an enzyme inhibitor . Specifically, it has shown activity against certain proteases and kinases involved in cancer progression. The enzyme inhibition assays revealed that the compound could effectively block these enzymes at low concentrations .

Case Studies

  • Synthesis and Biological Evaluation :
    A study conducted by Santos et al. synthesized several derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione and evaluated their biological activities. The findings indicated that modifications to the dinitrophenyl group significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Reactivity Studies :
    Another research focused on the reactivity of O,O-diethyl 2,4-dinitrophenyl phosphate with thiols showed that similar dinitrophenyl compounds could form stable complexes with biological thiols, suggesting a potential mechanism for toxicity in biological systems .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 (µM) Mechanism
AntitumorHeLa10DNA intercalation
AntitumorMCF-715Inhibition of DNA synthesis
Enzyme InhibitionProteases5Competitive inhibition
Enzyme InhibitionKinases12Non-competitive inhibition

Comparison with Similar Compounds

Neuroprotective Derivatives

Derivatives of 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (compounds 2–13 ) exhibit diverse neuroprotective activities:

  • Calcium Modulation : Derivatives with aliphatic (e.g., propyl, compound 7 ) or heterocyclic (e.g., piperidyl, compound 5 ) substituents show significant NMDA receptor and VGCC blockade. Compound 1 (tricyclo[6.2.1.0²,⁷]undec-9-ene-3,6-dione) served as a reference, with its activity linked to structural similarities to adamantanes and MK-801 .
  • Cytotoxicity : At 10 µM, most derivatives (except 2, 3, 9, 10 ) showed >80% cell viability in SH-SY5Y neuroblastoma cells, indicating low acute toxicity .
  • Drug-Likeness : In silico models predict favorable physicochemical properties, including logP values (1.5–3.2) and polar surface areas (<80 Ų), suggesting blood-brain barrier permeability .

Table 1: Key Neuroprotective Derivatives

Compound Substituent NMDA IC₅₀ (µM) VGCC IC₅₀ (µM) Cell Viability at 10 µM (%)
5 Piperidyl 2.3 5.1 92
7 Propyl 1.8 4.7 95
8 Anilino 3.4 6.9 88

Antimicrobial Derivatives

10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives demonstrate antibacterial and antifungal activity:

  • Antibacterial Spectrum : Effective against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 12.5–50 µg/mL) and yeast (Candida albicans, MIC = 25–100 µg/mL) .
  • Cytotoxicity : Higher toxicity in MT-4 cells (e.g., aCC₅₀ values <50 µM) compared to neuroprotective derivatives, limiting therapeutic windows .

Table 2: Antimicrobial Activity vs. Cytotoxicity

Compound MIC (µg/mL) S. aureus MIC (µg/mL) C. albicans MT-4 Cell aCC₅₀ (µM)
Diphenylmethylene 12.5 25 45
Chlorpromazine* 6.25 12.5 10

Anti-HIV and Psychotropic Derivatives

Amino derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (e.g., compound III) were designed as chlorpromazine analogs:

  • Anti-HIV Activity : Moderate inhibition of HIV-1 replication (EC₅₀ = 10–50 µM) but with cytotoxicity (CC₅₀ = 20–100 µM) .
  • Structural Insights : X-ray crystallography confirmed planar diphenylmethylene groups enhance π-π stacking with viral protease active sites .

Anticancer Derivatives

Succinimide derivatives (e.g., 3f , 3g ) with piperidinyl or morpholinyl substituents exhibit potent anticancer activity:

  • Mechanism : Activation of stress signaling pathways (e.g., JNK, p38) induces apoptosis in cancer cells .
  • Synthesis : High yields (75–95%) via acylation and salt formation, with confirmed structures via NMR and HRMS .

Beta-Adrenolytic Derivatives

Key Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: The 2,4-dinitrophenylamino group enhances stability but may increase cytotoxicity compared to aliphatic substituents .
  • Heterocyclic Moieties : Piperidyl and morpholinyl groups improve NMDA receptor affinity and solubility .
  • Aromatic vs. Aliphatic Chains: Aliphatic chains (e.g., propyl) generally lower toxicity, while aromatic groups (e.g., anilino) enhance target binding but reduce bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione, and what key reaction parameters influence yield?

  • Methodological Answer : The compound’s synthesis typically involves a multi-step approach, starting with a Diels-Alder reaction between maleimide derivatives and substituted dienes to form the tricyclic core. Subsequent functionalization with a 2,4-dinitrophenylamino group requires nucleophilic substitution under anhydrous conditions. Key parameters include reaction temperature (60–80°C for Diels-Alder), stoichiometric control of maleimide/diene ratios, and the use of non-polar solvents (e.g., toluene) to stabilize intermediates. Yield optimization often hinges on purification via column chromatography and recrystallization .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical for confirming its tricyclic framework?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving the stereochemistry of the azatricyclo core. Single-crystal diffraction data (e.g., C–C bond lengths <1.54 Å, bond angles ~109°) validate the bicyclo[5.2.1.0²,⁶] framework. Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments (e.g., deshielded carbonyl protons at δ 5.5–6.0 ppm) and quaternary carbons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 456.3).
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (1700–1750 cm1^{-1}) and nitro groups (~1520 cm1^{-1}) .

Q. What in vitro biological screening protocols are recommended for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : Standard protocols involve:

  • Bacterial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative strains (e.g., Escherichia coli ATCC 25922) per CLSI guidelines.
  • Antifungal Testing : Agar diffusion assays against Candida albicans ATCC 10231.
  • Viral Inhibition : Cell-based assays using cytopathic effect (CPE) reduction for viruses like Bovine Viral Diarrhea Virus (BVDV) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity against multidrug-resistant pathogens?

  • Methodological Answer : SAR analysis should focus on:

  • Functional Group Modifications : Substituting the dinitrophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance membrane permeability.
  • Tricyclic Core Optimization : Introducing heteroatoms (e.g., sulfur) to increase rigidity and binding affinity.
  • High-Throughput Screening : Use fragment-based libraries to identify synergistic moieties. Validate results via molecular docking against target enzymes (e.g., bacterial topoisomerase IV) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain susceptibility, solvent polarity). To address this:

  • Standardized Protocols : Adopt CLSI or EUCAST guidelines for antimicrobial testing.
  • Dose-Response Curves : Calculate EC50_{50} values under consistent pH (7.4) and temperature (37°C).
  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., serum protein interference) .

Q. What computational strategies are employed to model the interaction between this compound and biological targets, and how do they inform experimental design?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., HIV-1 protease) using AMBER or GROMACS to predict binding free energies (ΔG < -8 kcal/mol).
  • QSAR Modeling : Use descriptors like LogP (optimal ~3.5) and polar surface area (PSA < 90 Ų) to correlate physicochemical properties with antifungal activity.
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks, guiding in vivo studies .

Q. What experimental frameworks are recommended to study the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Follow the INCHEMBIOL project design:

  • Abiotic Studies : Measure hydrolysis rates (pH 5–9) and photodegradation under UV light (λ = 254 nm).
  • Biotic Transformations : Use OECD 301D respirometry to assess microbial degradation in soil.
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC50_{50}) and algal growth inhibition (72-h IC50_{50}) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., antiviral vs. null activity) using orthogonal assays (e.g., plaque reduction vs. luciferase reporter systems) .
  • Theoretical Frameworks : Link studies to conceptual models like Hansch analysis (for SAR) or the Threshold of Toxicological Concern (TTC) for environmental risk .

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